gigantamide A
Description
Properties
Molecular Formula |
C18H22N2O3 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(E)-N-[4-(2-hydroxy-4-methyl-5-oxo-2H-pyrrol-1-yl)butyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C18H22N2O3/c1-14-13-17(22)20(18(14)23)12-6-5-11-19-16(21)10-9-15-7-3-2-4-8-15/h2-4,7-10,13,17,22H,5-6,11-12H2,1H3,(H,19,21)/b10-9+ |
InChI Key |
BJWYJZGECNLLCG-MDZDMXLPSA-N |
Isomeric SMILES |
CC1=CC(N(C1=O)CCCCNC(=O)/C=C/C2=CC=CC=C2)O |
Canonical SMILES |
CC1=CC(N(C1=O)CCCCNC(=O)C=CC2=CC=CC=C2)O |
Synonyms |
gigantamide A |
Origin of Product |
United States |
Preparation Methods
Preparation of the Common Intermediate: N-(4-Aminobutyl)cinnamamide
The synthesis commences with the construction of N-(4-aminobutyl)cinnamamide (11 ), a universal precursor for this compound and related bisamides. As detailed in Scheme 1:
- Step 1 : tert-Butyl 4-aminobutylcarbamate undergoes EDCI-mediated coupling with cinnamic acid to form the protected bisamide.
- Step 2 : Deprotection with ethanolic HCl yields 11 in 85% overall yield.
This two-step sequence ensures scalability and avoids racemization, critical for subsequent stereochemical control.
Oxidative Intramolecular Cyclization: Key to Lactam Formation
The pivotal step in this compound synthesis is the conversion of dasyclamide (6 ) to this compound (7 ) via oxidative cyclization. This transformation mimics proposed biosynthetic pathways and was systematically optimized (Table 1).
Table 1: Optimization of Oxidative Cyclization Conditions for this compound Synthesis
| Entry | Reagent System | Solvent | Temperature | Yield (%) | Purity Assessment |
|---|---|---|---|---|---|
| 1 | MnO₂ | Dioxane | Reflux | 0 | No reaction |
| 2 | TPAP/NMO | ACN/DCM (1:1) | RT | 35 | Impurities observed |
| 3 | Py·SO₃/TEA | DMSO | 80°C | 0 | Starting material recovered |
| 4 | PCC | CHCl₃ | RT | 30 | Mixture of 27 + 7 + 28 |
| 5 | IBX | Fluorobenzene/DMSO (9:1) | 90°C | 70 | High-purity 27 |
| 6 | PCC/DMSO (3:1) | CHCl₃/DMSO | RT | 25 | Partial oxidation to 7 |
Key findings:
- IBX (2-Iodoxybenzoic acid) in fluorobenzene/DMSO emerged as the optimal system, providing aldehyde 27 in 70% yield without over-oxidation.
- PCC (Pyridinium chlorochromate) in CHCl₃/DMSO (Entry 6) directly yielded this compound (7 ) alongside aldehyde 27 and byproduct 28 , highlighting competing oxidation pathways.
Mechanistic Insights into Cyclization and Byproduct Formation
The IBX-mediated pathway proceeds via a radical mechanism, abstracting a hydrogen atom from the allylic position to generate an aldehyde intermediate (27 ). Subsequent 5-exo-trig cyclization forms the γ-lactam ring (Scheme 2). In contrast, PCC promotes a polar oxidation mechanism, leading to simultaneous lactam formation and over-oxidation to 28 (Figure 2), identified as N-(4-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butyl)cinnamamide.
Stereochemical Considerations and Resolution Attempts
Despite successful racemic synthesis, asymmetric induction in this compound remains challenging. Chiral HPLC analysis of synthetic 7 confirmed racemization ([α]D²³ = 0° vs. natural [α]D²⁰ = −10°). Efforts to enantioselectively access (−)-gigantamide A via lipase-catalyzed kinetic resolution failed, underscoring the need for alternative asymmetric methodologies.
Characterization and Validation of Synthetic this compound
Synthetic 7 was rigorously characterized to confirm identity with natural this compound:
Q & A
Q. What are the key synthetic routes for gigantamide A, and how do they compare in efficiency and yield?
this compound has been synthesized via biomimetic strategies using Baylis-Hillman adducts as intermediates. A common route involves oxidizing dasyclamide (a precursor) with IBX (2-iodoxybenzoic acid) in fluorobenzene/DMSO (9:1) at 90°C for 4 hours, yielding this compound (2.3% total yield) alongside byproducts like aldehyde derivatives . Alternative oxidants like MnO₂ and PCC (pyridinium chlorochromate) were tested but resulted in incomplete reactions or impurities . For reproducibility, reaction conditions (solvent ratios, temperature, and reagent purity) must be tightly controlled.
Q. How is the structure of this compound confirmed post-synthesis?
Structural confirmation relies on comparative NMR spectroscopy and optical rotation data. For example, synthetic this compound showed [α]D²³ = 0 (c, 0.5, CHCl₃), differing slightly from the natural compound ([α]D²⁰ = −10), suggesting potential racemization during synthesis. ¹H and ¹³C NMR spectra must match natural isolate data, particularly resonances for the pyrrolidine-dione and cinnamoyl moieties . Chiral HPLC is recommended to resolve enantiomeric impurities .
Q. What biological activities have been reported for this compound, and how are these assays designed?
While specific bioactivity data for this compound are limited in the literature, related polyamine analogs (e.g., dasyclamide) are tested for cytotoxicity using cell lines like HeLa. Assays typically involve dose-response curves (0.1–100 µM), 48-hour incubation, and MTT viability measurements. Controls include untreated cells and reference compounds (e.g., doxorubicin). Replicating these assays requires strict adherence to cell culture protocols and statistical validation (e.g., ANOVA for IC₅₀ comparisons) .
Advanced Research Questions
Q. How can synthetic yields of this compound be improved while minimizing byproducts?
Optimizing oxidation conditions is critical. IBX in fluorobenzene/DMSO (9:1) at 90°C produces fewer impurities compared to PCC or MnO₂ . Kinetic studies suggest side reactions (e.g., over-oxidation to aldehyde derivatives) occur at higher temperatures. Scaling reactions under inert atmospheres and using freshly distilled solvents can improve yields. Computational modeling of transition states (e.g., DFT for IBX-mediated oxidation) may guide reagent selection .
Q. What strategies resolve contradictions in spectral data between synthetic and natural this compound?
Discrepancies in optical rotation ([α]D values) indicate potential racemization. To address this, enantioselective synthesis using chiral auxiliaries (e.g., camphorsulfonic acid) or enzymatic resolution (e.g., lipases) is recommended, though prior attempts at kinetic resolution failed . For NMR mismatches, variable-temperature NMR or COSY/NOESY experiments can clarify conformational differences in solution .
Q. How do structural modifications of this compound affect its bioactivity and stability?
Comparative studies with analogs (e.g., grandiamide D) reveal that the pyrrolidine-dione ring is essential for activity. Stability assays (e.g., pH-dependent degradation in simulated physiological buffers) show that electron-withdrawing groups on the cinnamoyl moiety enhance stability. MD simulations predict binding affinities to putative targets (e.g., proteasome inhibitors), guiding rational design .
Methodological Considerations
- Data Contradiction Analysis : When NMR or optical rotation data conflict with literature, cross-validate using independent techniques (e.g., X-ray crystallography or Mosher ester analysis for absolute configuration) .
- Experimental Design : For bioassays, include triplicate measurements and negative controls to account for solvent effects (e.g., DMSO toxicity at >0.1% v/v) .
- Synthetic Reproducibility : Document reaction parameters (e.g., stirring speed, solvent batch) in detail, as minor variations significantly impact yields .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
